4-Bromo-2,5-dimethoxybenzaldehyde

Beschreibung

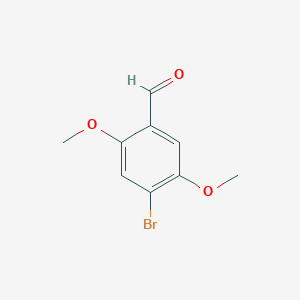

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFWGDWGCZLCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354646 | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31558-41-5 | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and materials science.[1] Its structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) ring, imparts unique reactivity and properties that make it a versatile building block.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its spectral characteristics.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 132-135 °C | [1] |

| Boiling Point (Predicted) | 337.1 ± 42.0 °C | [2] |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), methanol (B129727), and dichloromethane. | [1][2] |

| CAS Number | 31558-41-5 | [1] |

Spectral Data

The spectral data of this compound are critical for its identification and characterization. Below are the key spectral features.

¹H NMR Spectroscopy

Note: Specific peak assignments and coupling constants were not available in the public domain search results. The following are predicted chemical shifts based on the structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde proton (-CHO) |

| ~7.3 | s | 1H | Aromatic proton |

| ~7.1 | s | 1H | Aromatic proton |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy

Note: Specific peak assignments were not available in the public domain search results. The following are predicted chemical shifts based on the structure.

| Chemical Shift (ppm) | Assignment |

| ~189 | Aldehyde carbon (C=O) |

| ~155 | Aromatic carbon attached to methoxy group |

| ~152 | Aromatic carbon attached to methoxy group |

| ~128 | Aromatic carbon |

| ~118 | Aromatic carbon |

| ~115 | Aromatic carbon attached to bromine |

| ~114 | Aromatic carbon |

| ~56.5 | Methoxy carbon (-OCH₃) |

| ~56.0 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2800 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1200 | Strong | C-O stretch (aryl ether) |

| ~1050-1000 | Strong | C-O stretch (aryl ether) |

| ~600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

| m/z | Relative Intensity | Assignment |

| 244/246 | High | [M]⁺, Molecular ion |

| 215/217 | Medium | [M-CHO]⁺ |

| 187/189 | Medium | [M-CHO-CO]⁺ |

| 107 | Medium | [M-Br-CO]⁺ |

Experimental Protocols

Synthesis of this compound from 2,5-Dimethoxybenzaldehyde (B135726)

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde to yield this compound.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Glacial Acetic Acid (GAA)

-

Bromine

-

Ice water

-

Acetonitrile (B52724) (for recrystallization)

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid in a beaker.

-

In a separate container, prepare a solution of chilled bromine in glacial acetic acid.

-

Add the bromine solution to the 2,5-dimethoxybenzaldehyde solution in one portion with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice water, which should result in the immediate formation of brown/red crystals.

-

Filter the crystals and recrystallize them twice from acetonitrile to yield slightly brownish crystals of this compound.[3]

Henry Reaction of this compound with Nitroethane

This protocol details the Henry reaction, a classic carbon-carbon bond-forming reaction, using this compound.

Materials:

-

This compound

-

Methanol

-

Nitroethane

-

Ice/salt bath

-

Glacial Acetic Acid (GAA)

-

Chloroform

-

Water

-

Brine

Procedure:

-

Place 7 grams (0.0286 moles) of this compound in a beaker and add 150 mL of ice-cold methanol (-10 °C).[3]

-

In a separate round-bottom flask, mix a 1.1 molar equivalent of nitroethane with a 1 molar equivalent of triethylamine and cool to -10 °C.[3]

-

Combine the contents of the beaker and the flask.

-

Stir the reaction mixture in an ice/salt bath for two hours, maintaining a sub-zero temperature.[3]

-

Allow the solution to return to room temperature over one hour.

-

Slowly add glacial acetic acid until the solution is slightly acidic.

-

Remove the solvent under vacuum.

-

Dissolve the remaining red oil in 40 mL of chloroform and wash twice with 50 mL of water and once with brine.

-

Remove the chloroform under vacuum to yield a yellowish oil, which is the nitroalcohol product.[3]

Visualizations

Synthesis Workflow of 2C-B from this compound

The following diagram illustrates the synthetic pathway from this compound to the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde (CAS: 31558-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a key chemical intermediate in the synthesis of various psychoactive compounds and other complex organic molecules. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in research and drug development. A significant focus is placed on its role as a precursor to the phenethylamine (B48288) derivative 2C-B, including the relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a substituted benzaldehyde (B42025) that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 31558-41-5 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 132-135 °C | [3] |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane (B109758) and methanol (B129727). | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [1] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.0 | s | Aldehydic proton (-CHO) |

| ~7.8 | s | Aromatic proton |

| ~7.7 | s | Aromatic proton |

| ~3.9 | s | Methoxy (B1213986) protons (-OCH₃) |

| ~3.8 | s | Methoxy protons (-OCH₃) |

Note: Predicted values are based on typical chemical shifts for similar aromatic aldehydes.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160-150 | Aromatic carbons attached to methoxy groups |

| ~130-110 | Other aromatic carbons |

| ~56 | Methoxy carbons (-OCH₃) |

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes.

Infrared (IR) Spectroscopy

A published study on the synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, provides some characteristic IR absorption bands that can be expected for this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1700 | C=O (carbonyl) stretch |

| ~2820, ~2740 | C-H (aldehyde) stretch |

| ~1585 | C=C (aromatic) stretch |

| ~1018 | C-Br stretch |

Source: Adapted from a study on a related isomer.[5]

Mass Spectrometry (MS)

The mass spectrum of 4-bromobenzaldehyde (B125591) shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). A similar pattern is expected for this compound. The molecular ion (M⁺) peak would appear as a doublet of nearly equal intensity at m/z 244 and 246.

| m/z | Assignment |

| 244/246 | [M]⁺ Molecular ion |

Source: Inferred from the mass spectrometry of brominated aromatic compounds.[5]

Synthesis Protocols

The most common and well-documented method for the synthesis of this compound is the direct bromination of 2,5-dimethoxybenzaldehyde (B135726). Other potential routes include the Vilsmeier-Haack, Gattermann, and Duff reactions, though detailed protocols for these specific transformations are less readily available.

Bromination of 2,5-Dimethoxybenzaldehyde

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[6][7][8]

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C with stirring.[7]

-

Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture at 0 °C.[7]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][7]

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water (30 mL) to precipitate the crude product.[7]

-

Filtration: Collect the white precipitate by vacuum filtration and wash with cold water.[7]

-

Work-up: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]

-

Purification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from methanol or by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to afford this compound as a light yellow solid.[3][7]

Caption: Synthetic workflow for the bromination of 2,5-dimethoxybenzaldehyde.

Applications in Drug Development and Research

The primary application of this compound is as a key precursor in the synthesis of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. This synthesis typically proceeds via a Henry reaction with nitromethane (B149229) followed by reduction of the resulting nitrostyrene.

Caption: Synthesis of 2C-B from this compound.

Biological Activity of 2C-B and Signaling Pathways

2C-B is a psychedelic drug that primarily acts as a partial agonist at serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Its psychoactive effects are attributed to the modulation of these receptor systems in the central nervous system.

4.1.1. Serotonin 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor by an agonist like 2C-B initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT₂A receptor Gq-coupled signaling pathway.

4.1.2. Serotonin 5-HT₂C Receptor Signaling

Similar to the 5-HT₂A receptor, the 5-HT₂C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream effects. Additionally, the 5-HT₂C receptor can couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.

Caption: 5-HT₂C receptor promiscuous G-protein coupling.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of psychoactive compounds, most notably 2C-B. Its synthesis is well-established, and its role as a precursor allows for the exploration of the pharmacology of serotonin receptor agonists. A thorough understanding of its properties, synthesis, and the biological activity of its derivatives is essential for researchers in the fields of organic chemistry, pharmacology, and drug development. Further research to fully characterize its spectral properties would be beneficial to the scientific community.

References

- 1. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

physical properties of 4-Bromo-2,5-dimethoxybenzaldehyde

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde (B42025) ring substituted with a bromine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions.[1] With the molecular formula C₉H₉BrO₃, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials for nonlinear optics.[1][2] Its structural features, particularly the interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom and aldehyde group, make it a compound of significant interest in organic synthesis and drug development.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic data, and the experimental protocols used for its characterization.

Physical and Chemical Properties

This compound is typically a crystalline solid, appearing as an off-white to light yellow powder.[1][3] It is stable under recommended storage conditions, which involve keeping it in a cool, dry, well-sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[4][5]

Quantitative Physical Properties

The key are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [2][3][6] |

| Molecular Weight | 245.07 g/mol | [2][6][7] |

| Melting Point | 132-135°C | [1][4][8] |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [4] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Crystalline solid; Off-white to faint yellow | [1][3][4] |

| Solubility | Insoluble in water.[1][4][5] Slightly soluble in Chloroform and Methanol.[4] Soluble in organic solvents like dichloromethane (B109758).[1] | [1][4][5] |

| CAS Number | 31558-41-5 | [2][6][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While specific spectra are proprietary, the expected characteristics are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons would be expected. The chemical shifts and splitting patterns would be influenced by the positions of the bromine and methoxy substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some attached to bromine, oxygen, or hydrogen), and the methoxy carbons would be visible. Proton-decoupled spectra simplify this by showing single lines for each unique carbon. |

| Infrared (IR) | Characteristic absorption bands would include a strong C=O stretch for the aldehyde group, C-O stretches for the methoxy ethers, C-H stretches for the aromatic ring and alkyl groups, and C-Br stretching vibrations. |

| Mass Spec. (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO).[10] |

Experimental Protocols & Workflows

Synthesis and Characterization Workflow

The general workflow for producing and verifying this compound involves synthesis, purification, and subsequent characterization through physical and spectroscopic methods.

Caption: General workflow from synthesis to final characterization.

Synthesis of this compound

This protocol is based on the bromination of 2,5-dimethoxybenzaldehyde (B135726).[2][11]

Caption: Key steps in the synthesis of the target compound.

Protocol:

-

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask and cool the mixture to 0°C in an ice bath.[2]

-

Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled flask.[2]

-

Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 1 hour.[2]

-

Quenching and Precipitation: Quench the reaction by adding water (30 mL). A white precipitate of the crude product will form.[2]

-

Filtration: Collect the white precipitate by filtration.[2]

-

Workup: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Extract the aqueous layer with dichloromethane (3 x 25 mL).[2]

-

Purification: Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield the final product as a light yellow solid.[2]

Melting Point Determination

This is a standard procedure to assess the purity of a crystalline solid.[12][13][14]

-

Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, ensuring it is packed down to the sealed end to a height of 1-2 mm.[14]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12][13]

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (132-135°C).[12][13] Then, reduce the heating rate to approximately 1-2°C per minute to ensure accuracy.[12]

-

Observation: Observe the sample through the magnifying lens.[12]

-

Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[12] A pure sample typically has a sharp melting range of 0.5-1.0°C.[12]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.[15][16]

-

Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.[15]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[15]

-

Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[15]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent under the tested conditions. If it remains undissolved, it is classified as insoluble or sparingly soluble.

-

Repeat: Repeat the procedure with other solvents of interest (e.g., dichloromethane, chloroform, methanol).[1][4]

General Spectroscopic Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic solid like this compound.[10]

4.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.[10] Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[10]

-

Data Acquisition: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

-

¹H NMR: Acquire the proton spectrum using a standard 90° pulse with an appropriate relaxation delay (e.g., 1-2 seconds).[10]

-

¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the signals to singlets. A greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[10]

4.5.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.[10] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

4.5.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe.[17]

-

Ionization: Bombard the sample with a high-energy beam of electrons (Electron Ionization - EI) to cause ionization and fragmentation of the molecule.[10][17]

-

Analysis: The resulting ions are accelerated, separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and detected to generate the mass spectrum.[17]

References

- 1. Buy this compound (EVT-311524) | 31558-41-5 [evitachem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 31558-41-5 [m.chemicalbook.com]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [chemister.ru]

- 9. This compound|98+%|CAS 31558-41-5 [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a significant chemical intermediate in the fields of organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and safety protocols. This compound is a key precursor in the synthesis of various psychoactive compounds and other complex organic molecules.[1]

Molecular Structure and Properties

This compound is a substituted benzaldehyde (B42025) with a bromine atom and two methoxy (B1213986) groups attached to the benzene (B151609) ring. Its chemical structure is fundamental to its reactivity and utility in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [2][3][4][5] |

| Molecular Weight | 245.07 g/mol | [2][3][4] |

| CAS Number | 31558-41-5 | [1][2][3][6] |

| IUPAC Name | This compound | [3][5] |

| Appearance | White to yellow crystals or crystalline powder | [5] |

| Melting Point | 132-133 °C | [7] |

| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [3][4][5] |

| InChI | 1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | [3][4] |

| InChIKey | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [1][3][4][5] |

Spectral Data

| Spectral Data Type | Information | Reference |

| ¹H NMR | Spectra available from various suppliers and databases. | [3] |

| ¹³C NMR | Spectra available from various suppliers and databases. | [8] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded, typically using KBr pellets. | [3] |

| Mass Spectrometry | GC-MS data is available. | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of 2,5-dimethoxybenzaldehyde (B135726).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 2,5-Dimethoxybenzaldehyde

This protocol is based on a common laboratory procedure for the synthesis of this compound.[2][9][10]

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) and cool the solution to 0 °C in an ice bath.[2]

-

Addition of Bromine: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled reaction mixture.[2]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[2]

-

Quenching: After the reaction is complete, add water (30 mL) to quench the reaction, which will cause a white precipitate to form.[2]

-

Filtration and Extraction: Collect the precipitate by filtration. Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid separation. Extract the aqueous phase with dichloromethane (3 x 25 mL).[2]

-

Washing and Drying: Combine all the organic phases and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.[2]

-

Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield this compound as a light yellow solid.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification:

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [3][6][11] |

| H319 | Causes serious eye irritation | [3][6][11] |

| H335 | May cause respiratory irritation | [3][6] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from heat, sparks, and open flames.[6]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various target molecules, particularly in the field of neuroscience and forensic chemistry.[1] Its primary application is as a precursor for the synthesis of phenethylamine (B48288) derivatives, such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a psychedelic drug.[1] The aldehyde functional group allows for further chemical modifications, making it a versatile building block for creating more complex molecular structures.[1]

References

- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound [chemister.ru]

- 8. 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE(31558-40-4) 13C NMR spectrum [chemicalbook.com]

- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 10. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 11. fishersci.com [fishersci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

4-Bromo-2,5-dimethoxybenzaldehyde: A Comprehensive Reactivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably psychoactive phenethylamines such as 2C-B. Its unique substitution pattern, featuring a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) core, dictates a rich and nuanced reactivity profile. This document provides a detailed exploration of the synthesis, physicochemical properties, and characteristic reactions of this compound, offering valuable insights for professionals in organic synthesis and drug development.

Physicochemical Properties

This compound is an off-white to pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2][3] |

| Melting Point | 132-135 °C | [1][4] |

| Boiling Point (Predicted) | 337.1 ± 42.0 °C | [4] |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [4] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol | [1][4] |

| CAS Number | 31558-41-5 | [1][2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde (B135726). The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. While the reaction can produce a mixture of isomers, the 4-bromo product is typically the major isomer formed.[3][5][6]

Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2,5-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).[7]

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.[7]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[7]

-

Quench the reaction by adding water (30 mL). A white precipitate should form.[7]

-

Collect the precipitate by filtration.[7]

-

Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.[7]

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).[7]

-

Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.[7]

-

Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield this compound as a light yellow solid.[7] A typical yield is around 56%.[7]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the bromine atom, and the two methoxy groups.

Reactions of the Aldehyde Group

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions.

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines).[1] A notable example is the Henry reaction, a condensation with a nitroalkane, which is a crucial step in the synthesis of phenethylamines.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.[1]

-

Reduction: The aldehyde group can be reduced to a primary alcohol.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring can participate in several types of reactions.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1] For instance, it can react with thiols in the presence of a base to form the corresponding 4-alkylthio derivatives.[5]

-

Cross-Coupling Reactions: The C-Br bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

Electrophilic Aromatic Substitution

The electron-donating methoxy groups strongly activate the aromatic ring towards further electrophilic substitution. However, the existing substituents direct the position of the incoming electrophile.

-

Nitration: Nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid can yield a mixture of products.[3] At room temperature, the major product is 3,6-dimethoxy-2-nitrobenzaldehyde, while at lower temperatures (-20°C), 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500) can be formed as a minor product.[3]

Application in the Synthesis of 2C-B

This compound is a well-established precursor for the synthesis of the psychedelic phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B).[3] The synthetic route typically involves a Henry condensation followed by reduction.

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from this compound

The following outlines the key steps in the synthesis of 2C-B starting from this compound.

Step 1: Henry Condensation to form 4-Bromo-2,5-dimethoxynitrostyrene

This reaction involves the condensation of this compound with nitromethane. The experimental details often involve a base catalyst.

Step 2: Reduction of the Nitrostyrene (B7858105)

The intermediate nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[8]

Note: The synthesis of 2C-B and related compounds is subject to legal restrictions in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and methoxy carbons will be observed at their characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch is expected, typically around 1680-1700 cm⁻¹. Bands for C-H, C-O, and C-Br bonds will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Conclusion

This compound exhibits a diverse and synthetically valuable reactivity profile. Its aldehyde group, bromine atom, and activated aromatic ring provide multiple avenues for chemical modification, making it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its properties and reactions is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and the synthesis of neurochemicals.

References

- 1. Buy this compound (EVT-311524) | 31558-41-5 [evitachem.com]

- 2. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|98+%|CAS 31558-41-5 [benchchem.com]

- 4. This compound CAS#: 31558-41-5 [m.chemicalbook.com]

- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution of 2,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethoxybenzaldehyde (B135726) is a versatile aromatic aldehyde widely utilized as a building block in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1][2][3] Its reactivity in electrophilic aromatic substitution is governed by the interplay of its three substituents: two strongly activating, ortho, para-directing methoxy (B1213986) groups (-OCH₃) and one deactivating, meta-directing aldehyde group (-CHO). This guide provides a comprehensive overview of the core principles, experimental protocols, and regioselective outcomes of key electrophilic substitution reactions on 2,5-dimethoxybenzaldehyde, with a focus on halogenation and nitration.

The Electronic Landscape of 2,5-Dimethoxybenzaldehyde

The regioselectivity of electrophilic substitution on the 2,5-dimethoxybenzaldehyde ring is a direct consequence of the combined electronic effects of its substituents.

-

Methoxy Groups (-OCH₃): Located at positions 2 and 5, these are powerful electron-donating groups (EDGs).[4] Through the resonance effect (+M), they donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves. This significantly activates the ring towards electrophilic attack.[4][5]

-

Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. It deactivates the ring and directs incoming electrophiles to the meta position (C3 and C5).

The cumulative effect is a complex directive influence. The powerful activating and ortho, para-directing nature of the two methoxy groups generally overrides the deactivating, meta-directing effect of the aldehyde. The primary sites for electrophilic attack are therefore the positions activated by both methoxy groups and not sterically hindered, namely C4 and C6.

Figure 1: Logical relationship of substituent directing effects.

Key Electrophilic Substitution Reactions

Halogenation: Bromination

The bromination of 2,5-dimethoxybenzaldehyde is a well-documented reaction that demonstrates the predicted regioselectivity. The reaction typically yields a mixture of isomers, with the major product resulting from substitution at the C4 position.

Treatment with bromine in acetic acid affords primarily 4-bromo-2,5-dimethoxybenzaldehyde, with 6-bromo-2,5-dimethoxybenzaldehyde (also named 2-bromo-3,6-dimethoxybenzaldehyde) as a minor product.[6][7][8] The ratio of the 4-bromo to the 6-bromo isomer is reported to be approximately 4:1.[6] The preference for the C4 position can be attributed to it being activated by both methoxy groups (para to the C2-methoxy and ortho to the C5-methoxy) and experiencing less steric hindrance than the C6 position, which is directly adjacent to the bulky aldehyde group.

Nitration

Nitration using a standard mixture of concentrated nitric and sulfuric acids also results in substitution at the activated C4 and C6 positions.[5] However, there are conflicting reports in the literature regarding the major isomer. Some sources indicate that the nitro group predominantly attaches to the 4-position, analogous to halogenation.[5] Conversely, other studies report that the 6-nitro isomer is the major product (80%), with the 4-nitro isomer formed in a smaller amount (20%).[7] This discrepancy may arise from different reaction conditions influencing the kinetic versus thermodynamic product distribution. Researchers should carefully analyze the product mixture to determine the specific isomeric ratio under their experimental conditions.

Data Presentation: Summary of Reactions

| Reaction | Electrophile | Reagents & Conditions | Major Product(s) | Yield | Reference(s) |

| Bromination | Br⁺ | Br₂ in glacial acetic acid, room temperature, 2-3 days | This compound | ~95% (total mixture) | [8] |

| Br₂ in acetic acid, room temperature, 48 hours | 4-bromo- & 6-bromo- isomers (4:1 ratio) | 79% (total mixture) | [6] | ||

| Br₂ in acetic acid, stirring overnight | This compound | 46.9% (isolated) | [9] | ||

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 6-nitro- and 4-nitro- isomers (80:20 ratio) | Not Specified | [7] |

| Conc. HNO₃, Conc. H₂SO₄ | Predominantly 4-nitro isomer | Not Specified | [5] |

Experimental Protocols

Protocol: Bromination of 2,5-Dimethoxybenzaldehyde[8]

This protocol details the synthesis of a mixture of 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde.

-

Dissolution: Dissolve 20.0 g (0.12 mol) of 2,5-dimethoxybenzaldehyde in 115 mL of glacial acetic acid in a suitable reaction vessel. Cool the solution.

-

Addition of Bromine: Prepare a solution of 20.0 g of bromine in 60 mL of glacial acetic acid. Add this solution to the cooled benzaldehyde (B42025) solution.

-

Reaction: Stir the resulting solution at room temperature for 2 to 3 days.

-

Work-up: Dilute the reaction mixture with ice water. A yellow precipitate will form.

-

Isolation: Collect the precipitate by filtration and dry the solid. This yields approximately 28 g (95%) of a mixture of bromo-isomers.

-

Purification (Optional): The two isomers can be separated by fractional recrystallization from 95% ethanol (B145695) or by column chromatography on silica (B1680970) gel using benzene (B151609) as the eluent. The 4-bromo isomer (mp 132-133°C) is typically isolated as the major product.[8]

Figure 2: Experimental workflow for the bromination reaction.

Background Protocol: Vilsmeier-Haack Formylation for Synthesis of Starting Material[10]

While not a substitution on the target molecule, the Vilsmeier-Haack reaction is a primary method for synthesizing 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene (B90301) and is included for completeness.[10][11][12]

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[10][13]

-

Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene attacks the Vilsmeier reagent. The strong activating properties of the methoxy groups direct the substitution to a position ortho to one methoxy group and para to the other.[10]

-

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to yield 2,5-dimethoxybenzaldehyde.[10][12] This reaction is efficient due to the activating nature of the methoxy groups and typically proceeds under mild conditions with high yields.[10]

Conclusion

The electrophilic substitution of 2,5-dimethoxybenzaldehyde is a predictable process primarily directed by the powerful activating effects of the two methoxy groups. Reactions such as halogenation and nitration preferentially occur at the C4 and C6 positions. While bromination consistently yields the 4-bromo isomer as the major product, the regiochemical outcome of nitration may be more sensitive to reaction conditions. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for chemists aiming to functionalize this important synthetic intermediate with precision and efficiency.

References

- 1. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds, particularly those with applications in medicinal chemistry and neuroscience research. This document details its safety profile, proper handling procedures, and key experimental protocols for its use in organic synthesis.

Safety Data Sheet Overview

This compound is a chemical that requires careful handling due to its potential health hazards. The following tables summarize the key safety information derived from publicly available Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 132-135 °C |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane (B109758), chloroform (B151607), and dimethylformamide. |

| CAS Number | 31558-41-5 |

Hazard Identification

| Hazard Classification (GHS) | Hazard Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and appropriate protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE) as detailed in section 1.3.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound is air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

-

Experimental Protocols and Synthetic Applications

This compound is a versatile building block in organic synthesis. The following sections detail its application in key chemical reactions, including a representative experimental protocol for each.

Synthesis of this compound

A common method for the synthesis of the title compound is through the bromination of 2,5-dimethoxybenzaldehyde (B135726).[1]

Experimental Protocol:

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask and cool to 0 °C.

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water (30 mL), which will cause a white precipitate to form.

-

Collect the precipitate by filtration.

-

Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).

-

Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield this compound as a light yellow solid.

Caption: Synthetic workflow for the bromination of 2,5-dimethoxybenzaldehyde.

Henry Reaction (Nitroaldol Condensation)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound can be used as the aldehyde component in this reaction.[2]

Experimental Protocol:

-

To a beaker, add this compound (7.0 g, 28.6 mmol) and ice-cold methanol (B129727) (150 mL).

-

In a separate round-bottom flask, mix nitroethane (1.1 molar equivalent) and triethylamine (B128534) (1.0 molar equivalent) and cool to -10 °C.

-

Add the cooled nitroethane/triethylamine mixture to the aldehyde solution.

-

Stir the reaction mixture in an ice/salt bath for 2 hours, maintaining a sub-zero temperature.

-

Allow the solution to warm to room temperature over 1 hour.

-

Acidify the solution slightly by the slow addition of glacial acetic acid.

-

Remove the solvent under vacuum.

-

Dissolve the remaining oil in chloroform (40 mL) and wash with water (2 x 50 mL) and then brine.

-

Remove the chloroform under vacuum to yield the product as a yellowish oil.

Caption: Experimental workflow for the Henry reaction with this compound.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. These compounds are of interest in medicinal chemistry for their potential biological activities.

General Experimental Protocol:

-

Dissolve this compound (1.0 mmol) in absolute ethanol (B145695) (20 mL) in a round-bottom flask.

-

In a separate beaker, dissolve the desired primary amine (1.0 mmol) in absolute ethanol (20 mL).

-

Add the amine solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.

Caption: General workflow for the synthesis of Schiff bases.

Conclusion

This compound is a valuable reagent in organic synthesis with important applications in the development of new chemical entities. A thorough understanding of its safety profile and adherence to proper handling procedures are paramount for its safe use in the laboratory. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthetic utility of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde from 2,5-dimethoxybenzaldehyde (B135726). The primary method detailed is the electrophilic aromatic substitution via bromination in glacial acetic acid. This key intermediate is valuable in the synthesis of various organic molecules, including phenethylamine (B48288) derivatives of interest in neuroscience and medicinal chemistry.[1] This protocol consolidates data from multiple sources to present a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization.

Introduction

This compound is a crucial building block in organic synthesis. Its synthesis involves the bromination of 2,5-dimethoxybenzaldehyde. The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring. The methoxy (B1213986) groups at positions 2 and 5 are ortho, para-directing, leading to substitution primarily at the 4- and 6-positions. Due to steric hindrance from the adjacent aldehyde group, the major product is the 4-bromo isomer, with the 6-bromo isomer formed as a minor byproduct.[2][3] Careful control of reaction conditions and effective purification are essential for obtaining the desired product in high yield and purity.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Bromination of 2,5-dimethoxybenzaldehyde

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Starting Material | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde |

| Brominating Agent | Bromine in glacial acetic acid | Bromine in glacial acetic acid | Bromine in glacial acetic acid | Bromine in glacial acetic acid |

| Solvent | Glacial Acetic Acid (GAA) | Glacial Acetic Acid (GAA) | Glacial Acetic Acid (GAA) | Acetic Acid |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature | Not specified |

| Reaction Time | 2-3 days[2] | 1 hour[4] | 24 hours[5] | 4 hours (initially), then overnight[6] |

| Yield of 4-bromo isomer | 87%[2] | 56%[4] | ~60%[5] | 46.9%[6] |

| Yield of 6-bromo isomer | 5%[2] | Not reported | Not reported | Not reported |

| Purification | Fractional recrystallization (95% ethanol) and column chromatography (silica gel, benzene)[2] | Column chromatography (silica gel, 20% ethyl acetate (B1210297)/hexane)[4] | Recrystallization (acetonitrile)[5] | Recrystallization (methanol)[6] |

| Melting Point (°C) | 132-133[2] | Not reported | Not reported | 122-124[6] |

Experimental Protocols

Protocol 1: High-Yield Synthesis with Extended Reaction Time

This protocol is adapted from a procedure reporting a high yield of the desired 4-bromo isomer.[2]

Materials:

-

2,5-dimethoxybenzaldehyde (20.0 g, 0.12 mol)

-

Bromine (20.0 g, 0.125 mol)

-

Glacial Acetic Acid (175 mL total)

-

Ice water

-

Ethanol (B145695) (95%)

-

Silica (B1680970) gel for column chromatography

-

Benzene (or a suitable alternative solvent for chromatography)

Procedure:

-

In a fume hood, dissolve 20.0 g of 2,5-dimethoxybenzaldehyde in 115 mL of glacial acetic acid in a suitable flask. Cool the solution.

-

Separately, prepare a solution of 20.0 g of bromine in 60 mL of glacial acetic acid.

-

Slowly add the bromine solution to the cold solution of 2,5-dimethoxybenzaldehyde with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-3 days.

-

After the reaction is complete, pour the mixture into ice water. A yellow precipitate will form.

-

Collect the precipitate by filtration and dry it. The crude product is a mixture of 4-bromo and 6-bromo isomers.

-

Purification:

-

Fractional Recrystallization: Recrystallize the crude solid from 95% ethanol. The less soluble this compound will crystallize out.

-

Column Chromatography: To separate the remaining isomers from the mother liquor, remove the ethanol in vacuo. Subject the residue to column chromatography on silica gel, eluting with benzene. The initial fractions will contain the 4-bromo isomer.

-

Protocol 2: Rapid Synthesis

This protocol offers a significantly shorter reaction time, albeit with a reported lower yield.[4]

Materials:

-

2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol)

-

Bromine (0.34 mL, 6.62 mmol)

-

Glacial Acetic Acid (10 mL total)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane (B92381) mixture (20%)

Procedure:

-

Dissolve 1.0 g of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid in a flask and cool to 0 °C.

-

Prepare a solution of 0.34 mL of bromine in 3 mL of glacial acetic acid.

-

Slowly add the bromine solution to the cooled aldehyde solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding 30 mL of water. A white precipitate will form.

-

Collect the precipitate by filtration.

-

Redissolve the precipitate in 30 mL of water and 30 mL of dichloromethane and perform a liquid-liquid extraction.

-

Separate the organic layer and extract the aqueous phase three times with 25 mL of dichloromethane.

-

Combine all organic phases, wash with 25 mL of brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Products

Caption: Regioselectivity of the bromination reaction leading to major and minor products.

References

- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]

- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]

Application Notes and Protocols: Bromination of 2,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2,5-dimethoxybenzaldehyde (B135726) is a crucial electrophilic aromatic substitution reaction in organic synthesis. The resulting brominated benzaldehydes, particularly 4-bromo-2,5-dimethoxybenzaldehyde, are valuable intermediates in the preparation of various fine chemicals and pharmaceutically active compounds. The electron-donating methoxy (B1213986) groups on the aromatic ring activate it towards electrophilic attack, while the aldehyde group acts as a deactivating meta-director. This interplay of electronic effects directs the regioselectivity of the bromination, predominantly favoring substitution at the C4 and C6 positions.[1] This document provides detailed protocols for the bromination of 2,5-dimethoxybenzaldehyde, focusing on the most common methods and offering insights into reaction optimization and product purification.

Reaction Mechanism and Regioselectivity

The bromination of 2,5-dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at positions 2 and 5 are ortho-para directing, strongly activating the ring for electrophilic attack. Conversely, the aldehyde group at position 1 is a deactivating meta-director. The combined influence of these substituents leads to the preferential formation of this compound as the major product.[1][2] However, a minor isomer, 2-bromo-3,6-dimethoxybenzaldehyde, is also typically formed.[1][3] Early literature sometimes misidentified this minor product as the 6-bromo isomer.[4] The typical ratio of the 4-bromo to the 2-bromo isomer when using bromine in acetic acid is approximately 4:1.[5]

Experimental Protocols

Several methods have been established for the bromination of 2,5-dimethoxybenzaldehyde. The most common and well-documented procedure involves the use of elemental bromine in glacial acetic acid. Alternative, milder, and more selective reagents include N-bromosuccinimide (NBS).[1] Greener approaches utilizing reagents like Oxone® and sodium bromide in aqueous solutions have also been explored.[1][6]

Protocol 1: Bromination using Bromine in Glacial Acetic Acid

This is the most widely reported method for the synthesis of this compound.

Materials:

-

2,5-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Ice water

-

5% Sodium bisulfite solution (optional, for quenching excess bromine)

-

Methanol (B129727) or Ethanol (B145695) (for recrystallization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

In a fume hood, dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The concentration can vary, for example, 20.0 g of the aldehyde in 115 mL of acetic acid.[3]

-

Cool the solution in an ice bath.[7]

-

Prepare a solution of bromine in glacial acetic acid. For instance, 20.0 g of bromine in 60 mL of acetic acid.[3]

-

Slowly add the bromine solution dropwise to the cooled solution of the aldehyde with continuous stirring.[7][8]

-

After the addition is complete, the reaction mixture can be stirred at room temperature for a period ranging from 1 hour to several days.[3][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.[3][9]

-

If excess bromine is present (indicated by a persistent orange/brown color), add a 5% solution of sodium bisulfite until the color dissipates.[8]

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.[7][8]

Purification:

-

Recrystallization: The crude product can be recrystallized from methanol or ethanol to yield the purified this compound.[3][8]

-

Column Chromatography: If a mixture of isomers is obtained, separation can be achieved by column chromatography on silica (B1680970) gel, typically using a solvent system like hexane/ethyl acetate (B1210297) or benzene.[3][5][7]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine.[1]

Materials:

-

2,5-dimethoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in DMF.

-

Add NBS portion-wise to the solution while stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

Note: While NBS is a known reagent for such transformations, detailed, optimized protocols specifically for 2,5-dimethoxybenzaldehyde are less commonly reported in the provided literature compared to the bromine/acetic acid method. The protocol described for the bromination of 2,3-dimethoxybenzaldehyde (B126229) with NBS in DMF can be adapted, which involves stirring for 48 hours before pouring into ice water.[10]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the bromination of 2,5-dimethoxybenzaldehyde.

| Starting Material (Amount) | Brominating Agent (Amount) | Solvent (Volume) | Reaction Time | Temperature | Product | Yield | Reference |

| 2,5-dimethoxybenzaldehyde (5.0 g) | Bromine (1.8 mL, then 1.0 mL) | Acetic Acid (20 mL) | 4h, then overnight | Room Temp. | This compound | 46.9% | [8] |

| 2,5-dimethoxybenzaldehyde (20.0 g) | Bromine (20.0 g) | Glacial Acetic Acid (175 mL total) | 2-3 days | Room Temp. | This compound | 87% (major portion) | [3] |

| 2,5-dimethoxybenzaldehyde (20.0 g) | Bromine (20.0 g) | Glacial Acetic Acid (175 mL total) | 2-3 days | Room Temp. | 2-Bromo-3,6-dimethoxybenzaldehyde | 5% | [3] |

| 2,5-dimethoxybenzaldehyde (1.0 g) | Bromine (0.34 mL) | Glacial Acetic Acid (10 mL total) | 1 hour | 0°C to Room Temp. | This compound | 56% | [7] |

| 2,5-dimethoxybenzaldehyde (25 g) | Bromine (7.8 mL) | Acetic Acid (148 mL total) | 48 hours | Room Temp. | Mixture of 4-bromo and 2-bromo isomers (4:1) | 79% (crude mixture) | [5] |

Visualizations

Diagram 1: Experimental Workflow for Bromination of 2,5-Dimethoxybenzaldehyde

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Signaling Pathway - Electrophilic Aromatic Substitution

Caption: Simplified mechanism of electrophilic bromination on the aromatic ring.

References

- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 10. scielo.br [scielo.br]

Application Notes: Reaction Mechanisms of 4-Bromo-2,5-dimethoxybenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethoxybenzaldehyde is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure features two primary sites for nucleophilic attack: the aldehyde carbonyl carbon and the bromine-substituted C4 position of the aromatic ring. This document provides detailed application notes on the reaction mechanisms, experimental protocols, and expected outcomes for reactions with various nucleophiles at these two distinct sites. The information presented is intended to guide researchers in the strategic design of synthetic pathways for novel therapeutics and complex organic molecules.

Introduction: Reactivity Profile

The reactivity of this compound is governed by its two key functional groups.

-

Aldehyde Group (C1): The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition and condensation reactions. This site is the target for nucleophiles such as carbanions (e.g., nitronates in the Henry reaction) and primary amines (leading to imine formation).

-

Aromatic Ring (C4-Br): The benzene (B151609) ring is rendered electron-deficient by the electron-withdrawing effect of the aldehyde group. Although the methoxy (B1213986) groups are electron-donating, the overall electronic character allows for nucleophilic aromatic substitution (SNAr) at the C4 position, enabling the displacement of the bromide leaving group by strong nucleophiles like thiolates.

These distinct reactive sites allow for selective, stepwise functionalization, making this molecule a valuable building block in multi-step syntheses.

Reaction Type 1: Nucleophilic Aromatic Substitution (SNAr) at C4

The displacement of the C4 bromine atom proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr pathway. This reaction is particularly effective with soft, highly nucleophilic anions like thiolates.

General Mechanism

The SNAr reaction occurs in two main steps:

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the bromide leaving group.

Caption: SNAr mechanism at the C4 position.

Application & Protocol: Synthesis of 4-Alkylthio-2,5-dimethoxybenzaldehydes

A well-documented application of the SNAr reaction on this substrate is the synthesis of 4-alkylthio derivatives, which are valuable intermediates for pharmacologically active compounds.[1][2] The reaction with various thiols proceeds in excellent yields.[1][2]

Experimental Protocol: (Adapted from Cassels, B.L. & Sepulveda-Boza, S., 1990)[2]

-

Dissolution: Dissolve this compound (1.0 eq, e.g., 18.1 g, 74 mmol) in dimethylformamide (DMF, approx. 10 mL per g of substrate).

-

Addition of Reagents: To the stirred solution, add powdered potassium carbonate (K₂CO₃, 1.0 eq, e.g., 10.2 g, 74 mmol) and the desired thiol (2.0 eq, e.g., 148 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. The reaction is typically complete within this timeframe.

-

Workup: Pour the reaction mixture into a large volume of ice-water (approx. 100 mL per g of starting material) with vigorous stirring.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from methanol (B129727) or a methanol-water mixture to yield the pure 4-alkylthio-2,5-dimethoxybenzaldehyde.

Data Summary: SNAr with Thiol Nucleophiles

The following table summarizes the products obtained using the protocol described above. While the original literature reports "excellent yields," specific quantitative data from the primary source was not available in the searched databases.[1][2]

| Nucleophile (Thiol) | Product | Yield |

| Ethanethiol | 4-Ethylthio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |

| Propanethiol | 4-Propylthio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |

| 2-Hydroxyethanethiol | 4-(2-Hydroxyethyl)thio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |

Reaction Type 2: Nucleophilic Addition to the Aldehyde Carbonyl

The aldehyde group is a classic electrophilic site for nucleophilic attack. Two key examples are the Henry (nitroaldol) reaction and condensation with primary amines to form imines.

Application & Protocol: Henry Reaction with Nitroalkanes